molecular formula C15H17NO B2699502 4-[(2-Phenylpropyl)amino]phenol CAS No. 940366-56-3

4-[(2-Phenylpropyl)amino]phenol

Cat. No. B2699502
CAS RN: 940366-56-3
M. Wt: 227.307
InChI Key: CSZPBUGVQISWMI-UHFFFAOYSA-N
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Description

“4-[(2-Phenylpropyl)amino]phenol” is a chemical compound with the CAS Number: 940366-56-3 . It has a molecular weight of 227.31 .


Molecular Structure Analysis

The Inchi Code for “4-[(2-Phenylpropyl)amino]phenol” is 1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Phenols, which “4-[(2-Phenylpropyl)amino]phenol” is a derivative of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Future Directions

Phenol derivatives, such as “4-[(2-Phenylpropyl)amino]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of complex phenols with functional groups, such as esters, nitriles, and halogens . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

4-(2-phenylpropylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZPBUGVQISWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=C(C=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Phenylpropyl)amino]phenol

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